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Compound of Interest

2'5"-Dichloro-3-
Compound Name:

phenylpropiophenone
CAS No.: 898788-81-3
Cat. No.: B1613784

Get Quote

Executive Summary & Structural Classification

Chlorinated propiophenone derivatives serve as critical intermediates in the synthesis of
pharmaceutical compounds, including antidepressants (e.g., bupropion) and polymerization
initiators. Their utility is defined by the precise location of the chlorine substituent, which
drastically alters their physicochemical behavior, reactivity, and regulatory status.

This guide distinguishes between the two primary classes of derivatives:

» Ring-Chlorinated Derivatives (Isomers): Chlorine is attached to the aromatic phenyl ring (2,
3', or 4" positions). These are stable, crystalline solids or high-boiling liquids used primarily as
scaffold building blocks.

» -Chlorinated Derivatives: Chlorine is attached to the aliphatic side chain at the alpha-carbon
(adjacent to the carbonyl). These are highly reactive lachrymators and direct precursors to
amino-ketones.

Structural Nomenclature
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To ensure technical accuracy, this guide utilizes IUPAC nomenclature while referencing
common trade names.

Structure CAS No.[1][2][3][4]
Description [5] (Example)

Common Name IUPAC Name

1-(3-
chlorophenyl)propan- Meta-substituted ring 34841-35-5

3'-

Chloropropiophenone
1-one

1-(4-
chlorophenyl)propan- Para-substituted ring 6285-05-8

4'-

Chloropropiophenone
1-one

1-(2-
chlorophenyl)propan- Ortho-substituted ring 6084-17-9

2'-

Chloropropiophenone

1-one
2-chloro-1- Side-chain 936.59.4 ( )
, -59-4 (approx
-Chloropropiophenone  yhenyipropan-1-one substitution PP

Thermodynamic & Physical Constants

The physical state of these derivatives is governed by molecular symmetry and intermolecular
forces (van der Waals and dipole-dipole interactions).

Comparative Physical Data Table

Data aggregated from standard chemical safety and property databases.
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3'-

4'-

2'-

Propiophenon

Property Chloropropiop  Chloropropiop  Chloropropiop (Ref)
e (Re
henone henone henone
Physical State ) ) Crystalline Solid / o o
Crystalline Solid Liquid Liquid
(25°C) Flakes
Melting Point
“0) 45 - 54°C 35-37°C < 20°C (n/a) 18.6°C
Boiling Point
~250°C (est) 266 — 267°C ~228°C (est) 218°C
(760 mmHg)
Boiling Point 124°C @ 14 9%5-97°C @1 116°C @ 95°C @ 10
(Reduced) mmHg mmHg reduced mmHg
Density (g/cm?3) 1.11 1.17 1.16 1.01
LogP
3.04 2.94 26-29 2.90
(Octanol/Water)
Refractive Index
( 1.535 1.545 1.540 1.527

)

Analysis of Trends

e Melting Point Symmetry Rule: 3'-Chloropropiophenone (meta) and 4'-Chloropropiophenone

(para) exhibit higher melting points than the ortho isomer. The para isomer's symmetry

typically facilitates better crystal packing, but in this specific derivative class, the meta isomer

often displays a surprisingly high melting range (up to 54°C), likely due to specific dipole

alignment in the crystal lattice.

» Boiling Point Elevation: The addition of a chlorine atom increases the molecular weight and

polarizability compared to unsubstituted propiophenone, raising the boiling point by

approximately 40-50°C.

o Solubility: All derivatives are highly soluble in polar aprotic solvents (DCM, acetone, DMSO)

and alcohols (methanol, ethanol). Water solubility is negligible (< 0.5 g/L), necessitating
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organic co-solvents for aqueous reactions.

Spectroscopic Characterization

Accurate identification relies on distinguishing the aromatic substitution pattern (for ring
isomers) or the aliphatic shift (for alpha-chloro derivatives).

Infrared (IR) Spectroscopy[15]
e Carbonyl Stretch (
):

o Ring-Chlorinated: The electron-withdrawing inductive effect (-1) of chlorine on the ring
slightly increases the carbonyl frequency compared to propiophenone (

), typically appearing at 1690-1700 cm~1.

o -Chlorinated: The chlorine atom adjacent to the carbonyl exerts a strong field effect,
shifting the carbonyl band to higher frequencies (1700-1720 cm~1) due to the inhibition of
resonance.

e C-CI Stretch: Distinct bands appear in the fingerprint region (1000-1100 cm~1 for aryl-Cl).

Nuclear Magnetic Resonance ( H-NMR)

The splitting pattern of the aromatic region is the definitive diagnostic tool.
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Isomer

Aromatic Region (

ppm)

Multiplicity Pattern

Causality

4'-Chloro

7.4-79

AA'BB' System (Two
doublets)

Symmetry of the para-
substitution creates
two equivalent sets of

protons.

3'-Chloro

7.4-8.0

ABCD System
(Complex multiplet)

Asymmetry leads to
four distinct proton
environments; often a

singlet (H2) is visible.

2'-Chloro

7.3-76

Complex Multiplet

Steric crowding and
ortho-effect compress

the signals.

-Chloro

7.4-8.0

Standard Benzoyl

Pattern

Key Feature: The

aliphatic quartet (

) of propiophenone is
replaced by a
quartet/triplet shifted
downfield (~5.2 ppm)
for the

proton.

Synthesis & Experimental Protocols

The synthesis route determines the impurity profile and physical form of the product.

Workflow Visualization

The following diagram contrasts the two primary synthetic pathways: Friedel-Crafts Acylation

(Ring functionalization) vs. Alpha-Halogenation (Side-chain functionalization).
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Caption: Comparative synthetic pathways. Pathway A yields stable ring isomers; Pathway B
yields reactive alpha-chloro intermediates.

Protocol 1: Synthesis of 3'-Chloropropiophenone
(Friedel-Crafts)

Objective: Produce high-purity crystalline solid for use as a stable intermediate. Mechanism:
Electrophilic aromatic substitution. The use of 3-chloropropionyl chloride locks the chlorine
position relative to the carbonyl.

e Reagents: Benzene (Solvent/Reactant), 3-Chloropropionyl chloride (1.0 eq), Aluminum
Chloride (1.25 eq, anhydrous).[6]

e Setup: Flame-dried 3-neck flask,

atmosphere, ice bath (0°C).
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e Addition: Suspend

in dry DCM. Add acid chloride dropwise (exothermic). Add benzene dropwise at 0°C.

e Reaction: Stir 2h at 0°C, then 12h at ambient temp.
e Quench: Pour onto ice/HCI mixture (hydrolysis of aluminum complex).

o Workup: Extract with DCM, wash with brine, dry over

 Purification: Recrystallize from pentane.

o Why Pentane? The product is moderately polar; pentane (non-polar) dissolves impurities
while precipitating the polar ketone upon cooling.

Protocol 2: Quality Control (GC-MS)
Objective: Verify isomer purity.
e Column: HP-5 or DB-5 (Non-polar capillary).
o Temperature Program: 80°C (1 min)
20°C/min
280°C.

o Retention Time Logic: Lower boiling isomers (Ortho) elute first, followed by Meta and Para.

Stability, Handling, and Safety (GHS)

Understanding the physical stability is crucial for storage and regulatory compliance.

Stability Profile

e Hydrolysis: Ring-chlorinated derivatives are stable to aqueous hydrolysis under neutral
conditions.
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-chlorinated derivatives hydrolyze rapidly in basic water to form
-hydroxy ketones.

» Photostability: Chlorinated aromatic ketones can undergo Norrish Type I/ll cleavage under
UV light. Store in amber glass.

e Thermal: Stable up to ~200°C, allowing for vacuum distillation.

Safety Matrix

Compound Class GHS Signal Hazard Statements = PPE Requirement

H315 (Skin Irrit.),

. . i Nitrile gloves, Safety
Ring-Chlorinated WARNING H319 (Eye Irrit.), H335

_ Goggles
(Resp.[3][5][7118] Irrit.)
_ Face Shield,
DANGER H314 (Skin Corr.), Respirator. F
. espirator, Fume
-Chlorinated H330 (Fatal Inhaled) P
Hood
Critical Note:

-Chloropropiophenone is a potent lachrymator (tear gas agent). It must never be handled
outside a functioning fume hood.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Physical Properties and Characterization of Chlorinated
Propiophenone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1613784/docs#physical-properties-and-
characterization-of-chlorinated-propiophenone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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